5-Fluorouridine-13C,15N2 is a stable isotope-labeled derivative of 5-fluorouridine, an important nucleoside analog used primarily in cancer therapy. This compound incorporates carbon-13 and nitrogen-15 isotopes, enhancing its utility in various analytical applications, particularly in the quantification of nucleosides and their metabolites. Its molecular formula is with a molecular weight of approximately 133.06 g/mol .
5-Fluorouridine-13C,15N2 is classified as a pyrimidine derivative and is utilized as an active pharmaceutical ingredient (API) and stable isotope-labeled internal standard in scientific research. It is derived from the parent compound 5-fluorouracil through isotopic labeling processes . The compound is available from various suppliers, including Cayman Chemical and LGC Standards, ensuring high purity levels exceeding 95% .
The synthesis of 5-Fluorouridine-13C,15N2 typically involves several key steps:
The molecular structure of 5-Fluorouridine-13C,15N2 can be represented by its SMILES notation: O=[13C]1[15NH]C=C(F)C([15NH]1)=O
. This notation indicates the presence of a fluorine atom attached to the pyrimidine ring, along with the isotopically labeled carbon and nitrogen atoms .
5-Fluorouridine-13C,15N2 participates in various chemical reactions, including:
5-Fluorouridine-13C,15N2 acts primarily as an inhibitor of thymidylate synthase when converted into its active metabolites (e.g., fluorodeoxyuridylate). This inhibition disrupts DNA synthesis in rapidly dividing cells, making it effective against various cancers .
The mechanism involves:
The compound exhibits properties typical of nucleoside analogs, including potential toxicity at higher concentrations due to its mechanism as a chemotherapeutic agent.
5-Fluorouridine-13C,15N2 has several scientific applications:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4